4-Fluoro-2-(trifluoromethyl)benzoic acid

Beschreibung

Contextual Significance in Fluorinated Benzoic Acid Chemistry

Fluorinated benzoic acids are a class of compounds of high importance in medicinal chemistry and materials science. The inclusion of fluorine atoms into organic molecules can profoundly alter their properties. The trifluoromethyl group (-CF3), in particular, is a key functional group in drug discovery. mdpi.com It is often used to enhance metabolic stability, as the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic degradation. mdpi.com This increased stability can lead to a longer half-life and reduced drug load. mdpi.com

The presence of a trifluoromethyl group can also increase a molecule's lipophilicity, which can improve its ability to permeate biological membranes. mdpi.com Furthermore, the strong electron-withdrawing nature of the -CF3 group influences the electronic properties of the aromatic ring, which can affect how a drug candidate interacts with its biological target. mdpi.com In the context of 4-Fluoro-2-(trifluoromethyl)benzoic acid, these effects are combined with those of the single fluorine atom, creating a unique electronic and steric profile that researchers can leverage to fine-tune the properties of new therapeutic agents and other advanced materials. chemicalbook.comnbinno.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 141179-72-8 chemimpex.com |

| Molecular Formula | C8H4F4O2 chemimpex.com |

| Molecular Weight | 208.11 g/mol chemimpex.com |

| Appearance | White to almost white powder/crystal chemimpex.com |

| Melting Point | 121 - 125 °C chemimpex.com |

| Boiling Point | 239.0 ± 40.0 °C (Predicted) chemicalbook.com |

| Purity | ≥ 97% chemimpex.com |

Role as a Core Synthetic Building Block in Advanced Organic Synthesis

This compound is a versatile building block in organic synthesis, primarily utilized as an intermediate in the creation of more complex, high-value molecules. chemimpex.com Its carboxylic acid group provides a reactive handle for a variety of chemical transformations, such as amidation and esterification, allowing it to be readily incorporated into larger molecular scaffolds. ossila.comossila.com

Key applications include:

Pharmaceutical Development : This compound is a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com It is particularly valuable in the development of anti-inflammatory and analgesic drugs, where its incorporation can enhance efficacy and safety profiles. chemimpex.com The structural motifs derived from this acid are found in active pharmaceutical ingredients (APIs) designed to treat a range of conditions. ossila.com

Agrochemicals : In the agricultural sector, it is used to produce herbicides and pesticides. chemimpex.com The presence of the fluorinated groups often contributes to the biological activity of the final product, leading to more effective and, in some cases, more environmentally benign agricultural solutions. chemimpex.com

Material Science : The compound is also incorporated into polymers and coatings. The inclusion of the fluoro- and trifluoromethyl groups can improve thermal stability and chemical resistance, properties that are crucial for high-performance materials used in the automotive and aerospace industries. chemimpex.com

Table 2: Research Applications of this compound

| Field | Application | Contribution of Compound |

|---|---|---|

| Pharmaceuticals | Intermediate for anti-inflammatory and analgesic drugs chemimpex.com | Enhances efficacy, metabolic stability, and safety profiles. chemimpex.commdpi.com |

| Agrochemicals | Intermediate for herbicides and pesticides. chemimpex.com | Contributes to higher efficacy and improved environmental profiles. chemimpex.com |

| Material Science | Component in polymers and coatings. chemimpex.com | Improves thermal stability and chemical resistance. chemimpex.com |

| Analytical Chemistry | Standard reference material. chemimpex.com | Ensures accuracy and reliability in chemical analyses. chemimpex.com |

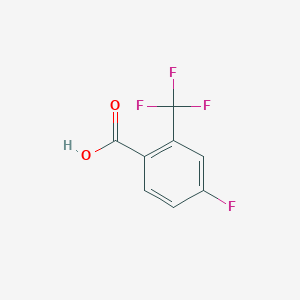

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHPDXOIGLHXTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350849 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141179-72-8 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Contemporary Synthetic Approaches to 4-Fluoro-2-(trifluoromethyl)benzoic acid

The synthesis of this compound can be achieved through several strategic pathways, each with its own set of advantages and considerations. These routes include Grignard reagent-mediated carboxylation, oxidation of precursor molecules, and multi-step syntheses from other fluorinated aromatic compounds.

Grignard Reagent-Mediated Carboxylation Routes

A primary and direct method for the synthesis of this compound involves the formation of a Grignard reagent followed by carboxylation. The key intermediate, [4-Fluoro-2-(trifluoromethyl)phenyl]magnesium bromide, is commercially available as a solution in tetrahydrofuran (B95107) (THF), simplifying the initial steps of this synthetic sequence. sigmaaldrich.comsynthonix.com

The synthesis commences with the reaction of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene with magnesium metal in an anhydrous ether solvent, typically THF, to form the corresponding Grignard reagent. The subsequent step involves the carboxylation of this organometallic intermediate. This is commonly achieved by treating the Grignard reagent with solid carbon dioxide (dry ice), which serves as the electrophilic source of the carboxyl group. An acidic workup then protonates the resulting carboxylate salt to yield the final product, this compound.

Table 1: Key Reagents in Grignard Reagent-Mediated Carboxylation

| Reagent | Role |

| 1-bromo-4-fluoro-2-(trifluoromethyl)benzene | Starting material |

| Magnesium (Mg) | Forms the Grignard reagent |

| Tetrahydrofuran (THF) | Anhydrous solvent |

| Carbon Dioxide (CO2) | Carboxyl group source |

| Acid (e.g., HCl) | Protonation in workup |

Oxidation Reactions for Carboxylic Acid Formation

Oxidation of a precursor molecule at the benzylic position is another viable route to this compound. This approach typically starts with a precursor where the carbon atom that will become the carboxylic acid is at a lower oxidation state, such as a methyl, hydroxymethyl, or formyl group.

For instance, the oxidation of 4-fluoro-2-(trifluoromethyl)toluene would yield the desired benzoic acid. More commonly, the corresponding benzyl (B1604629) alcohol or benzaldehyde (B42025) is used. A variety of oxidizing agents can be employed for this transformation, including potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents for the oxidation of aldehydes, such as silver oxide (Ag2O) or various catalytic systems employing molecular oxygen. mdpi.com For example, a related compound, 4-(trifluoromethyl)benzoic acid, can be synthesized in high yield by the copper and cobalt-catalyzed oxidation of 4-(trifluoromethyl)benzaldehyde (B58038) with oxygen. chemicalbook.com This methodology is adaptable for the synthesis of the target molecule.

Precursor-Based Synthesis from Related Fluorinated Aromatics

Multi-step synthetic sequences starting from readily available fluorinated aromatic compounds offer an alternative approach. A potential precursor for this compound is 2-bromo-5-fluorobenzotrifluoride (B1268043). The synthesis of this precursor has been reported through various methods, including the bromination of m-fluorobenzotrifluoride. patsnap.comwipo.int

Once 2-bromo-5-fluorobenzotrifluoride is obtained, it can be converted to the target benzoic acid. One potential pathway involves a halogen-metal exchange, for example, using an organolithium reagent at low temperature, followed by carboxylation with carbon dioxide. Alternatively, the bromo-substituent can be used to form a Grignard reagent, as described in section 2.1.1.

Another illustrative, albeit for a related compound, is the preparation of 2-bromo-3-fluorobenzoic acid from m-fluorobenzotrifluoride, which involves a sequence of nitration, bromination, reduction of the nitro group to an amine, deamination, and finally, hydrolysis of the trifluoromethyl group to a carboxylic acid. wipo.int This highlights the feasibility of multi-step syntheses from fluorinated aromatic precursors.

Optimized Reaction Conditions and Yield Enhancements

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. In Grignard reagent-mediated syntheses, maintaining strictly anhydrous conditions is paramount to prevent quenching of the highly reactive organometallic intermediate. The purity of the magnesium and the starting halide also plays a significant role in the efficiency of Grignard reagent formation.

For oxidation reactions, the choice of oxidant and reaction conditions can significantly impact the yield and selectivity. Over-oxidation or side reactions can be minimized by careful control of temperature and reaction time. For instance, in the synthesis of the related 4-fluoro-3-nitrobenzoic acid, a yield of 90% was achieved through a carefully controlled nitration of 4-fluorobenzoic acid. chemicalbook.com Similarly, the synthesis of 2-bromo-5-fluorobenzotrifluoride has been reported with yields as high as 91.7%. patsnap.com These examples underscore the importance of optimized protocols in achieving high-yielding syntheses of fluorinated aromatics.

Comprehensive Analysis of Reactivity and Functional Group Interconversions

The carboxylic acid functionality of this compound is the primary site of its chemical reactivity, allowing for a wide range of derivatization reactions. These transformations are essential for incorporating this fluorinated moiety into more complex molecular architectures.

Carboxylic Acid Derivatization Reactions

The carboxylic acid group can be readily converted into a variety of other functional groups, most notably esters and amides. These derivatives are often key intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comossila.com

Esterification: The formation of esters from this compound can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. medcraveonline.comiajpr.comresearchgate.net Other methods include reaction with alkyl halides under basic conditions or the use of coupling agents to activate the carboxylic acid.

Amide Formation: The synthesis of amides from this compound can be accomplished by direct condensation with an amine, often facilitated by a coupling agent. Reagents such as B(OCH2CF3)3 have been shown to be effective for the direct amidation of a variety of carboxylic acids with a broad range of amines. acs.orgnih.gov Alternatively, the carboxylic acid can first be converted to a more reactive species, such as an acyl chloride.

Acyl Chloride Formation: Treatment of this compound with reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) readily converts it into the corresponding acyl chloride. researchgate.netgoogle.com This highly reactive intermediate can then be reacted with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters with high efficiency.

Table 2: Common Derivatization Reactions of this compound

| Reaction | Reagents | Product |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amide Formation | Amine, Coupling Agent | Amide |

| Acyl Chloride Formation | Thionyl Chloride or Oxalyl Chloride | Acyl Chloride |

Esterification Processes

Esterification of this compound can be achieved through several established methods, including the acid-catalyzed Fischer esterification. For instance, the reaction with methanol (B129727) in the presence of a catalytic amount of concentrated sulfuric acid, followed by heating to reflux, yields methyl 4-fluoro-2-(trifluoromethyl)benzoate. google.com This straightforward method is effective for the synthesis of simple alkyl esters.

For more complex or sensitive substrates, other esterification techniques such as the Steglich and Mitsunobu reactions can be employed, although specific examples with this compound are less commonly reported in readily available literature. These methods offer milder reaction conditions and can be advantageous when dealing with base-sensitive functional groups.

Table 1: Examples of Esterification of this compound

| Alcohol | Reagents | Reaction Conditions | Product | Yield | Reference |

| Methanol | Concentrated H₂SO₄ | Reflux | Methyl 4-fluoro-2-(trifluoromethyl)benzoate | Not specified | google.com |

Amidation and Peptide Coupling Strategies

The formation of amides from this compound is a critical transformation, often utilized in the synthesis of biologically active compounds. This can be accomplished by first converting the benzoic acid to its more reactive acyl chloride derivative, which then readily reacts with a primary or secondary amine in the presence of a base like potassium carbonate. google.com

Alternatively, direct amidation of the carboxylic acid can be achieved using peptide coupling reagents. These reagents activate the carboxylic acid in situ, facilitating its reaction with an amine under mild conditions. While specific examples detailing the use of reagents like HATU or EDC/HOBt with this compound are not extensively documented in general literature, these methods are standard practice in organic synthesis for the formation of amide bonds and are applicable to this substrate.

Acyl Halide and Anhydride (B1165640) Formation

4-Fluoro-2-(trifluoromethyl)benzoyl chloride is a key intermediate for many of the transformations of the parent benzoic acid. It can be synthesized by reacting this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. sigmaaldrich.com The resulting acyl chloride is a more reactive electrophile and is readily used in acylation reactions. google.com

The corresponding 4-Fluoro-2-(trifluoromethyl)benzoic anhydride is another activated form of the carboxylic acid. While a specific synthetic procedure starting from the benzoic acid is not detailed in the provided search results, anhydrides are typically formed by the reaction of an acyl halide with a carboxylate salt or by the dehydration of two equivalents of the carboxylic acid. A product with the CAS number 2118332-07-1, corresponding to 4-Fluoro-2-(trifluoromethyl)benzoic anhydride, is commercially available. sigmaaldrich.com

Reduction of the Carboxyl Group to Alcohols

The reduction of the carboxyl group of this compound to the corresponding primary alcohol, (4-fluoro-2-(trifluoromethyl)phenyl)methanol, is a fundamental transformation. This can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes like borane-tetrahydrofuran (B86392) (BH₃·THF). These reagents effectively reduce the carboxylic acid to the alcohol, providing a key synthetic intermediate for further functionalization.

Nucleophilic and Electrophilic Aromatic Substitution Pathways

The aromatic ring of this compound is substituted with both an electron-withdrawing trifluoromethyl group and a halogen. The trifluoromethyl group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. The fluorine atom is also deactivating but is an ortho, para-director. The carboxylic acid group is a deactivating meta-director. The interplay of these directing effects, along with steric hindrance, will govern the regioselectivity of aromatic substitution reactions.

In electrophilic aromatic substitution reactions, such as nitration, the incoming electrophile is expected to be directed to the position meta to both the trifluoromethyl and carboxylic acid groups, and ortho/para to the fluorine. A patent describing the nitration of 4-trifluoromethylbenzoic acid indicates that a mixture of isomers is often obtained. google.com For this compound, the position C5 is meta to the trifluoromethyl and carboxylic acid groups and ortho to the fluorine, making it a likely position for electrophilic attack.

Nucleophilic aromatic substitution (SNAr) on this ring is also possible, particularly the displacement of the fluorine atom. The presence of the strongly electron-withdrawing trifluoromethyl group ortho to the fluorine atom activates it towards nucleophilic attack. Reactions with nucleophiles such as alkoxides or amines could potentially lead to the substitution of the fluorine atom.

Functional Group Transformations (e.g., from acetophenone (B1666503) precursors)

This compound can be synthesized through the oxidation of precursor molecules. One common method is the haloform reaction or oxidation of a corresponding acetophenone precursor, 1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanone.

Another synthetic route involves the use of organometallic reagents. For example, 1-bromo-4-fluoro-2-(trifluoromethyl)benzene can be converted into a Grignard reagent by reacting with magnesium. Subsequent reaction of this Grignard reagent with carbon dioxide (carboxylation) followed by an acidic workup yields this compound. lookchem.com

Structure Activity Relationship Studies of 4 Fluoro 2 Trifluoromethyl Benzoic Acid Derivatives

Design Principles for Derivatives Incorporating 4-Fluoro-2-(trifluoromethyl)benzoic acid

The design of bioactive molecules is a multifaceted process involving the optimization of interactions with biological targets while simultaneously refining pharmacokinetic profiles. mdpi.com The this compound moiety serves as a versatile building block in this process. Its carboxylic acid group provides a convenient attachment point for further molecular elaboration through the formation of amides, esters, and other functional groups. This allows for the systematic exploration of chemical space and the generation of libraries of derivatives for biological screening.

Key design principles for derivatives of this compound include:

Scaffold Hopping and Bioisosteric Replacement: The fluorinated phenyl ring can be utilized as a bioisosteric replacement for other aromatic systems, aiming to improve properties such as metabolic stability or target affinity.

Modulation of Physicochemical Properties: The fluorine and trifluoromethyl groups significantly influence the lipophilicity, acidity, and metabolic stability of the parent molecule. nih.gov Derivatives can be designed to fine-tune these properties for optimal absorption, distribution, metabolism, and excretion (ADME) profiles.

Introduction of Specific Interactions: The fluorine and trifluoromethyl substituents can participate in specific non-covalent interactions with biological targets, such as halogen bonding, which can enhance binding affinity and selectivity. nih.gov

Impact of Fluorine and Trifluoromethyl Substituents on Biological Activity

The presence of both a fluorine atom and a trifluoromethyl group on the benzoic acid ring profoundly influences the biological activity of its derivatives. These effects are a combination of halogen bonding, electronic modulation, and steric factors.

Halogen Bonding Interactions with Biological Targets

Halogen bonding is a non-covalent interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a Lewis base. Both fluorine and the fluorine atoms of the trifluoromethyl group can act as halogen bond acceptors. This type of interaction can contribute significantly to the binding affinity of a ligand to its protein target. The strategic positioning of the 4-fluoro and 2-trifluoromethyl groups can facilitate these interactions within a receptor's binding pocket, leading to enhanced potency. nih.gov

Electronic and Steric Effects on Molecular Interactions

From a steric perspective, the trifluoromethyl group is significantly larger than a hydrogen atom and can play a crucial role in orienting the molecule within a binding site. This steric hindrance can enforce a specific conformation that is favorable for binding or can be used to probe the size and shape of the receptor pocket.

Structure-Activity Correlations in Specific Therapeutic Areas

The unique properties of the this compound scaffold have led to its investigation in various therapeutic areas. The following sections detail the SAR of its derivatives as anti-Gram-positive bacterial agents and dipeptidyl peptidase-4 (DPP-4) inhibitors.

Anti-Gram-Positive Bacterial Agents

The search for novel antibacterial agents to combat the rise of drug-resistant bacteria is a critical area of research. Derivatives incorporating fluorinated and trifluoromethylated phenyl rings have shown promise as anti-Gram-positive bacterial agents. nih.gov While specific SAR studies on direct derivatives of this compound are not extensively documented in the provided search results, the principles can be inferred from related structures. For instance, in a series of salicylanilide (B1680751) derivatives, the presence of trifluoromethyl groups on the aniline (B41778) ring was found to be crucial for potent activity against multidrug-resistant Staphylococcus aureus. nih.gov

The following interactive table showcases the Minimum Inhibitory Concentration (MIC) values of some trifluoromethyl-substituted salicylanilide derivatives against S. aureus.

The data suggests that the position and combination of halogen and trifluoromethyl substituents on the phenyl ring significantly impact the antibacterial potency.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The SAR of various heterocyclic scaffolds as DPP-4 inhibitors has been extensively studied, with many potent inhibitors featuring fluorinated and trifluoromethylated phenyl groups. nih.gov These groups often interact with specific subsites of the DPP-4 enzyme. nih.govrsc.org For example, the introduction of a trifluoromethyl group at certain positions on a benzylidene scaffold was shown to significantly enhance DPP-4 inhibitory potency, achieving IC50 values comparable to the well-known DPP-4 inhibitor, sitagliptin. nih.gov

The following interactive table presents the half-maximal inhibitory concentration (IC50) values for a selection of DPP-4 inhibitors containing a trifluoromethylphenyl moiety.

The potent activity of these compounds highlights the favorable interactions that the trifluoromethyl group can make within the DPP-4 active site. The electron-withdrawing nature and steric bulk of the trifluoromethyl group on the this compound scaffold make it an attractive starting point for the design of novel and potent DPP-4 inhibitors. nih.gov

Antiplasmodial Agents

The urgent need for new antimalarial drugs has driven research into various chemical scaffolds, including those containing fluorine and trifluoromethyl groups. Derivatives incorporating a trifluoromethylbenzyl moiety have shown significant promise.

One area of research has focused on 3-benzylmenadione analogues. A key compound, Plasmodione (PD), which features a 3-[4-(trifluoromethyl)benzyl] group, is a potent antiplasmodial agent. mdpi.com To improve its metabolic stability, fluorinated derivatives were synthesized and evaluated. The introduction of a fluorine atom at the C-6 position of the 3-benzylmenadione core resulted in a compound with potent antiplasmodial activity, comparable to the original plasmodione analogue in vitro. mdpi.com Further modifications led to the synthesis of a library of analogues, including 4'-fluoro-3'-trifluoromethyl-benzylmenadione A-b-9, which exhibited antiplasmodial behavior similar to Plasmodione against both Plasmodium falciparum and Plasmodium berghei. mdpi.com

Another class of compounds, 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxides, has been evaluated for activity against chloroquine-resistant P. falciparum. nih.gov SAR studies revealed several key structural requirements for activity. A bioisosteric replacement of the phenyl group with 2-thienyl or 2-furyl subunits was beneficial. nih.gov Additionally, the R2 position on the quinoxaline (B1680401) ring should be either unsubstituted or occupied by a methyl group, while the R1 position could be unsubstituted or occupied by electron-withdrawing or donating groups like Cl, CH₃, OCH₃, or CF₃. nih.gov The compound 7-chloro-2-(2-furylcarbonyl)-3-trifluoromethyl-1,4-quinoxaline di-N-oxide was identified as the most active in this series, being nearly five times more active than chloroquine. nih.gov

Studies on 7-substituted 4-aminoquinolines (AQs) showed that derivatives with a 7-trifluoromethyl substituent were generally less active against chloroquine-susceptible P. falciparum (IC₅₀s of 15-50 nM) and significantly less active against chloroquine-resistant strains (IC₅₀s of 18-500 nM) compared to their 7-chloro, 7-bromo, or 7-iodo counterparts. nih.gov

Agonistic Activity of G Protein-Coupled Receptors (GPCRs)

G protein-coupled receptors (GPCRs) are a vast and pharmacologically significant family of proteins that transduce a wide array of extracellular signals. nih.gov Ligands that bind to and activate these receptors are known as agonists. dongguk.edu While fluorinated compounds are of great interest in drug discovery, specific research detailing the agonistic activity of this compound derivatives at GPCRs is not prominent in the available literature. Studies on GPCRs often focus on identifying agonists for orphan receptors or characterizing the pharmacology of known ligands. nih.govplos.org For instance, machine learning models have been used to screen chemical libraries and identify novel agonists for specific odorant GPCRs, such as OR51E1. nih.gov However, direct investigations linking the this compound scaffold to agonistic activity remain a potential area for future research.

Enzyme Inhibition Studies

Derivatives of trifluoromethyl-substituted benzoic acids have been investigated as inhibitors of various enzymes. A notable example involves hydrazones derived from 4-(Trifluoromethyl)benzohydrazide, a structural isomer of the titular compound, which have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com

The SAR studies of these hydrazide-hydrazones revealed that the nature of the aldehyde or ketone precursor used in the synthesis significantly influences inhibitory potency and selectivity. mdpi.com

AChE Inhibition : The most potent inhibition of AChE was achieved with 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide, which exhibited a mixed-type inhibition mechanism. mdpi.com

BuChE Inhibition : Derivatives such as the 2-chloro/trifluoromethyl benzylidene compounds were found to be more potent inhibitors of BuChE. mdpi.com

Balanced Inhibition : Four derivatives, including those synthesized from 2-bromobenzaldehyde (B122850) and 3-(trifluoromethyl)benzaldehyde, demonstrated a balanced inhibition of both AChE and BuChE. mdpi.com

The majority of the synthesized compounds in the study were more effective at inhibiting AChE than BuChE. mdpi.com This line of research highlights the potential of the trifluoromethyl-benzoyl scaffold in designing enzyme inhibitors.

In a different study, more complex benzoic acid derivatives, specifically 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives, were identified as inhibitors of fatty acid biosynthesis in bacteria. nih.gov Within this series, trifluoromethyl and trifluoromethoxy substituted compounds showed moderate activity against tested bacterial strains, with minimum inhibitory concentrations (MICs) as low as 2 μg/mL. nih.gov

Quantitative Structure-Activity/Metabolism Relationship (QSAR/QSMR) Investigations

QSAR and QSMR are computational modeling methods used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or metabolic fate. nih.govbiolscigroup.us These in silico techniques are crucial in modern drug design for predicting the activity of new compounds and optimizing lead structures. biolscigroup.us

While direct QSAR/QSMR studies specifically focused on this compound derivatives are not readily found, research on other benzoic acid derivatives provides insight into the methodologies and types of descriptors that are often relevant. For example, a QSAR study on a series of p-hydroxy benzoic acid derivatives with antimicrobial potential identified several key topological and shape indices that governed their activity. nih.gov The study found that the antimicrobial activity was correlated with:

Valence first order molecular connectivity index (¹χv)

Kier's alpha first order shape index (κα1)

Kier's first order shape index (κ1)

Balaban topological index (J) nih.gov

Such descriptors quantify aspects of molecular size, shape, and branching. The success of this QSAR model indicates that these properties are important for the antimicrobial action of the p-hydroxy benzoic acid scaffold. nih.gov Similar approaches could be applied to a series of this compound derivatives to elucidate the structural features essential for a desired biological activity, thereby guiding the synthesis of more potent and selective compounds.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Specific DFT calculations detailing the optimized molecular geometry (bond lengths and angles) and electronic structure (e.g., dipole moment, electrostatic potential) of 4-Fluoro-2-(trifluoromethyl)benzoic acid are not available in the reviewed literature.

While a 1992 study indicated that molecular orbital calculations were performed for this compound, the specific energies of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap have not been published.

Molecular Dynamics and Docking Simulations

There are no specific studies using molecular dynamics to predict the reactivity or stereoselectivity of this compound found in the available literature.

No molecular docking studies detailing the binding affinity of this compound with any specific biological targets have been reported in the surveyed literature. Consequently, no data on binding energies or key interactions are available.

Conformational Analysis and Intermolecular Interactions

Detailed conformational analysis, including the identification of stable conformers and the energetic barriers between them, for this compound has not been documented. Similarly, specific computational studies on the intermolecular interactions, such as hydrogen bonding patterns, for this compound are not present in the accessible literature.

Prediction of Spectroscopic Parameters

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic parameters of molecules with high accuracy. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. Methods like DFT can reliably forecast rotational constants, vibrational frequencies (infrared and Raman), and NMR chemical shifts. researchgate.netresearchgate.net

The choice of functional (e.g., B3LYP, ωB97X-D) and basis set is critical for achieving results that correlate well with experimental data. researchgate.net For molecules of this type, last-generation hybrid and double-hybrid functionals, combined with double- or triple-zeta basis sets, can predict rotational constants with an accuracy of 0.3% or better and vibrational frequencies with a mean absolute deviation of around 8-12 cm⁻¹. researchgate.netresearchgate.net While specific computational studies on the spectroscopic parameters of this compound are not widely published, these established methodologies provide a robust framework for its in silico characterization.

Computational Studies on Metabolism and Biotransformation Pathways

Computational methods are increasingly vital in predicting the metabolic fate of xenobiotics, including drug candidates and industrial chemicals. nih.gov These in silico tools can identify potential sites of metabolism (SoMs), predict the structures of metabolites, and anticipate the involvement of specific enzyme superfamilies like Cytochrome P450 (CYP). nih.govnih.gov

For substituted benzoic acids, computational models have been used to develop quantitative structure-metabolism relationships (QSMRs). nih.gov A key study investigating a series of substituted benzoic acids in rats, which explicitly included this compound, found that its metabolism is dominated by Phase II conjugation reactions. nih.gov Specifically, the major metabolites identified were ester glucuronides. nih.gov The study used physicochemical properties calculated by computational methods to create "structure-metabolism diagrams" that successfully classified compounds based on their primary metabolic fate—either glucuronidation or glycine (B1666218) conjugation. nih.gov

General computational approaches to predict metabolism can be categorized as ligand-based or structure-based. nih.gov

Ligand-based methods use knowledge from existing databases of metabolic transformations to create rule-based systems or machine learning models that predict SoMs on a new molecule. nih.gov

Structure-based methods involve molecular docking and molecular dynamics simulations of the compound within the active site of a specific metabolizing enzyme, such as a CYP isoform (e.g., CYP3A4, CYP2D6), to assess binding affinity and the proximity of specific atoms to the enzyme's catalytic center. nih.govbenthamscience.com

Applications in Pharmaceutical and Medicinal Chemistry

Role as Pharmaceutical Intermediates and API Precursors

4-Fluoro-2-(trifluoromethyl)benzoic acid is a versatile intermediate in the synthesis of diverse pharmaceuticals. chemimpex.com The presence of the trifluoromethyl group (CF3) and a fluorine atom on the benzoic acid scaffold provides a unique combination of reactivity and physicochemical properties. The CF3 group, a strong electron-withdrawing moiety, enhances the lipophilicity of molecules, which can improve their ability to cross biological membranes. Fluorinated derivatives of drugs often exhibit improved metabolic stability and biological activity. chemimpex.com

As a synthetic building block, the carboxylic acid group of this compound allows for straightforward chemical modifications, such as the formation of amides, esters, and other derivatives. This facilitates its attachment to larger, more complex molecular scaffolds during the synthesis of APIs. ossila.com Its structure is considered valuable for creating compounds with enhanced efficacy and potentially reduced toxicity. chemimpex.com

Investigation as Anticancer Drug Candidates

The incorporation of fluorine and trifluoromethyl groups is a common strategy in the design of anticancer drugs to improve pharmacological properties. nih.gov The trifluoromethyl group is particularly valued as it can enhance lipophilicity and metabolic stability. nih.govchemimpex.com While direct use of this compound in clinical anticancer agents is not widely documented, its structural elements are present in various investigational compounds.

Research has shown that combining a trifluoromethyl group with heterocyclic structures like thiazolo[4,5-d]pyrimidines can lead to compounds with significant antiproliferative activity against human cancer cell lines. nih.gov Similarly, hybrids of 1,2,4-triazole (B32235) and benzoic acid have been synthesized and evaluated as potential anticancer agents, demonstrating that such molecular scaffolds can be platforms for developing more selective and potent therapies. nih.govrsc.org These studies suggest that this compound is a valuable starting material for the synthesis of novel compounds with potential applications in oncology.

Design of Enzyme Inhibitors and Receptor Modulators

The distinct electronic properties of the fluorine and trifluoromethyl groups make this compound an attractive scaffold for designing molecules that can interact with biological targets like enzymes and receptors. The introduction of these fluorinated groups can alter a molecule's binding affinity and selectivity for a specific target. ossila.com A structure-activity relationship study indicated that the trifluoromethyl and fluoride (B91410) groups can improve the agonistic activity of compounds targeting G protein-coupled receptors, partly due to favorable halogen bonding interactions with the protein target. ossila.com

Dipeptidyl Peptidase-4 (DPP-4) inhibitors are a class of oral medications used to treat type 2 diabetes. nih.gov A prominent member of this class, Sitagliptin, features a trifluorophenyl group that is crucial for its activity. However, a review of the primary synthetic routes for Sitagliptin reveals that it is typically synthesized from precursors like 2,4,5-trifluorophenylacetic acid or 2,4,5-trifluorobenzaldehyde, not this compound. researchgate.netnih.govresearchgate.net Similarly, the design of other novel DPP-4 inhibitors, some of which incorporate trifluoromethyl groups to enhance their pharmacokinetic profiles, does not appear to utilize this compound as a starting material. nih.govresearchgate.net Although fluorinated phenyl groups are a key pharmacophore in this class of drugs, a direct synthetic link from this compound to currently marketed or late-stage investigational DPP-4 inhibitors is not established in the reviewed literature.

The voltage-gated sodium channel hNa(v)1.7 is a significant target for the development of new analgesic drugs, as it plays a critical role in pain signaling pathways. This compound has been directly utilized in the synthesis of potent and selective hNa(v)1.7 blockers. Specifically, it is a precursor for a series of benzazepinone-based state-dependent hNa(v)1.7 inhibitors.

One notable compound, a benzamide (B126) derivative of this compound, showed significant efficacy in preclinical models of inflammatory and neuropathic pain. This compound, identified as N-[(R)-1-((R)-7-chloro-1-isopropyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylcarbamoyl)-2-(2-fluorophenyl)-ethyl]-4-fluoro-2-trifluoromethyl-benzamide, demonstrated substantial reversal of hyperalgesia and allodynia. A key advantage of this molecule is its poor brain-penetrance, which may reduce central nervous system side effects often associated with sodium channel blockers.

| Compound Class | Target | Precursor | Key Finding |

|---|---|---|---|

| Benzazepinone-based Benzamide | hNa(v)1.7 Sodium Channel | This compound | Effective in rat models of inflammatory and neuropathic pain with limited CNS side effects. |

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a sensor for cold temperatures and is being investigated as a therapeutic target for conditions like neuropathic pain, migraine, and overactive bladder. nih.govnih.govfrontiersin.org The development of small-molecule TRPM8 antagonists is an active area of research.

While a wide variety of chemical structures have been explored as TRPM8 antagonists, there is no direct evidence from the reviewed literature indicating that this compound has been used as a building block in their synthesis. nih.govmdpi.commdpi.com In one study focused on optimizing a series of benzoic acid-based TRPM8 inhibitors, researchers found that adding substituents ortho to the carboxylate group, such as a fluoro group, was not beneficial and resulted in weaker inhibitors. nih.gov This suggests that for at least some TRPM8 antagonist scaffolds, the specific substitution pattern of this compound may not be optimal for binding and activity.

Antiplasmodial Agents

The structural motifs of this compound are integral to the design of novel antiplasmodial agents aimed at combating malaria. The development of new antimalarials is a global health priority, particularly with the rise of resistance to existing therapies like artemisinin. mdpi.com The introduction of fluorine into potential drug candidates is a strategy widely used to enhance potency and overcome metabolic instability. mdpi.com

A notable example is the early antimalarial lead, plasmodione, which is a 3-[4-(trifluoromethyl)benzyl]-menadione. mdpi.com Research into plasmodione derivatives has explored the impact of fluorine substitution on its activity. Metabolic studies identified 6-hydroxy-plasmodione as a major metabolite, prompting the synthesis of 6-fluoro-plasmodione to block this metabolic pathway. nih.gov This modification resulted in a compound with potent antiplasmodial activity. nih.gov Further structure-activity relationship (SAR) studies on a library of 3-benzylmenadione analogues highlighted the importance of the trifluoromethyl group. For instance, the 4′-fluoro-3′-trifluoromethyl-benzylmenadione derivative showed antiplasmodial behavior similar to plasmodione against Plasmodium falciparum. mdpi.comnih.gov

Similarly, research into 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxide derivatives has identified compounds with significant activity against chloroquine-resistant P. falciparum strains. The most active compound in one study, 7-chloro-2-(2-furylcarbonyl)-3-trifluoromethyl-1,4-quinoxaline di-N-oxide, was nearly five times more active than chloroquine. nih.gov SAR studies defined that activity was enhanced when the R1 position on the quinoxaline (B1680401) ring was occupied by a trifluoromethyl (CF3) group, among other substituents. nih.gov These findings underscore the value of the trifluoromethylphenyl scaffold, a core component of this compound, in the development of new antimalarial drugs.

Antitubercular Agents

The fight against tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), is challenged by the emergence of multidrug-resistant (MDR) strains, necessitating the discovery of drugs with novel mechanisms of action. nih.gov The fluorinated phenyl structure present in this compound is a key component in several promising lines of antitubercular research.

One strategy involves targeting essential biosynthetic pathways in Mtb. For example, tryptophan biosynthesis is vital for the bacterium's survival in vivo. nih.gov A class of anthranilate-like compounds, fluorophenylbenzohydrazides, has demonstrated good antimycobacterial activity and low cytotoxicity by inhibiting this pathway. Several new benzohydrazides showed significant activity against Mtb with Minimum Inhibitory Concentration (MIC) values as low as 0.625 µM. nih.gov

Another approach is the modification of existing antitubercular drugs to enhance their efficacy. The fluorinated analog of thiacetazone (B1682801) was found to be 20 times more potent against M. tuberculosis H37-RV than the parent compound. nih.gov This suggests that the incorporation of a fluoro substituent can significantly improve interaction with its target. nih.gov

Furthermore, novel heterocyclic compounds incorporating fluorinated phenyl rings have shown promise. The parent compound 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibited potent anti-TB activity against both the H37Rv and MDR strains of Mtb, with MIC values of 5.5 µg/mL and 11 µg/mL, respectively. mdpi.com Computational studies suggest that this compound targets the Mtb β-ketoacyl ACP synthase I (KasA), an enzyme crucial for the synthesis of mycolic acids in the bacterial cell wall. mdpi.com Additionally, a series of trifluoromethyl pyrimidinone compounds was identified with potent activity against Mtb, with some molecules showing an MIC (IC90) of less than 5 µM. nih.gov

Antibacterial Research, especially against Gram-Positive Strains (e.g., MRSA)

The increasing prevalence of antibiotic-resistant bacteria, particularly Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), poses a severe threat to public health. nih.govnih.gov Derivatives incorporating the trifluoromethylphenyl moiety, a key feature of this compound, have emerged as potent antibacterial agents against these challenging strains. nih.govnih.gov

Research has led to the synthesis of novel pyrazole (B372694) derivatives that are highly effective growth inhibitors of Gram-positive bacteria. nih.gov In one study, a series of 4-{4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzoic acid derivatives were developed. The inclusion of the trifluoromethyl substituent resulted in a potent molecule with MIC values ranging from 0.78 to 3.125 μg/ml against tested strains. nih.gov Notably, the most potent compound in the series was a fluoro-trifluoromethyl substituted aniline (B41778) derivative. nih.gov

These compounds not only exhibit low MIC values but also demonstrate a bactericidal effect and are effective against non-growing "persister" cells, which are often responsible for recurrent infections. nih.gov Furthermore, they show a very low tendency for resistance development in S. aureus and Enterococcus faecalis. nih.gov Investigations into their mode of action suggest that they have a global effect on bacterial cell function. nih.gov Another study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives also reported potent activity against antibiotic-resistant Gram-positive bacteria, including the ability to prevent and eradicate biofilms formed by MRSA. nih.gov

The table below summarizes the antibacterial activity of selected trifluoromethylphenyl-containing pyrazole derivatives against various Gram-positive bacterial strains.

| Compound Derivative | S. aureus (MSSA) | S. aureus (MRSA) | E. faecalis | B. subtilis |

| 4-Fluoro-3-trifluoromethyl aniline derivative | 0.78 µg/mL | 0.78-1.56 µg/mL | 3.12 µg/mL | 0.78 µg/mL |

| 3-Chloro-4-fluoro aniline derivative | 1.56 µg/mL | 1.56-3.12 µg/mL | 3.12 µg/mL | 1.56 µg/mL |

| 4-Bromo-3-trifluoromethyl aniline derivative | 1.56 µg/mL | 1.56-3.12 µg/mL | 6.25 µg/mL | 1.56 µg/mL |

| tert-Butyl substituted aniline derivative | 1.56 µg/mL | 1.56-3.12 µg/mL | 6.25 µg/mL | 1.56 µg/mL |

Data compiled from research on pyrazole derivatives. nih.govnih.govmdpi.com

Enhancement of Pharmacological Properties through Fluorination

The strategic incorporation of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (CF3) group found in this compound, is a powerful and widely used strategy in modern drug design. tandfonline.comnih.gov These substitutions can profoundly alter a molecule's physicochemical properties, leading to enhanced pharmacokinetic and pharmacodynamic profiles. nih.govresearchgate.net

Key benefits of fluorination include:

Increased Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. tandfonline.com Placing a fluorine atom at a site susceptible to metabolic oxidation (a "metabolic soft spot") can block this process, thereby increasing the drug's half-life and bioavailability. mdpi.comijfans.org

Modulation of pKa : As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. mdpi.comijfans.org When placed near an acidic or basic functional group, it can alter the group's pKa. mdpi.com This modulation can be used to optimize a drug's ionization state at physiological pH, which in turn affects its solubility, receptor binding, and cell permeability. nih.govmdpi.com

Improved Binding Affinity : The small van der Waals radius of fluorine (1.47 Å), comparable to that of hydrogen (1.20 Å), means it can often be substituted with minimal steric disruption. tandfonline.com However, its unique electronic properties allow it to form favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can increase binding affinity and potency. benthamscience.comnih.gov The introduction of fluorine can also induce conformational changes in a molecule that favor a more bioactive shape for receptor binding. ijfans.org

In this compound, both the single fluorine atom and the trifluoromethyl group contribute to these effects, making it a valuable building block for creating drug candidates with improved potency, selectivity, and metabolic stability. nih.gov

Applications in Agrochemical and Materials Science

Utility in Herbicide and Pesticide Development

4-Fluoro-2-(trifluoromethyl)benzoic acid serves as a key intermediate in the synthesis of various agrochemicals. chemimpex.com The presence of the trifluoromethyl group, in particular, is a common feature in modern pesticides and herbicides, often enhancing their efficacy and metabolic stability in the environment. nih.gov While it is a versatile precursor, its role is often in the creation of more complex molecules rather than being a direct component of the final active ingredient.

While detailed synthetic pathways for many commercial herbicides are proprietary, the scientific literature indicates that fluorinated benzoic acids are crucial starting materials. For instance, compounds with similar structural motifs are used in the synthesis of protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicides, a class of chemicals that interfere with chlorophyll (B73375) synthesis in weeds. agropages.com Although initial investigations into its direct role as a precursor for the herbicide fomesafen (B1673529) were considered, publicly available synthesis routes for fomesafen reveal the use of other starting materials. This highlights the specialized and often indirect role of this compound in the intricate synthesis of modern crop protection agents.

Integration into Functional Polymers and Coatings

The incorporation of fluorine-containing moieties into polymers is a well-established strategy for enhancing material properties. The strong carbon-fluorine bond and the unique characteristics of the trifluoromethyl group contribute significantly to the performance of functional polymers and coatings. daikinchemicals.co.th

Fluoropolymers are renowned for their exceptional thermal stability and resistance to chemical attack. daikinchemicals.co.th The introduction of trifluoromethyl groups into a polymer backbone, a process where this compound can serve as a monomer or a modifying agent, generally improves these properties. Research on high-performance polymers, such as polyimides and polyesters, has shown that the presence of trifluoromethyl groups can increase the glass transition temperature and enhance long-term thermo-oxidative stability. uq.edu.aunasa.gov This makes materials derived from such fluorinated precursors suitable for demanding applications in the aerospace and electronics industries where resistance to high temperatures and harsh chemical environments is paramount. nasa.gov Fluorinated coatings also exhibit low surface energy, which can impart hydrophobic and oleophobic properties, making them useful for creating self-cleaning and anti-fouling surfaces. beilstein-journals.org

Application in Liquid Crystal Synthesis

The field of liquid crystal technology relies heavily on the precise engineering of molecular structures to achieve desired electro-optical properties. Fluorinated compounds, including derivatives of benzoic acid, are instrumental in the design of modern liquid crystal displays (LCDs). biointerfaceresearch.com

The introduction of fluorine atoms and trifluoromethyl groups into liquid crystal molecules can significantly influence their mesomorphic behavior, dielectric anisotropy, and viscosity. biointerfaceresearch.comfigshare.com Research on fluorinated liquid crystals has demonstrated that these substituents can be used to tune the material's properties for specific display applications, such as those requiring high clearing points and specific smectic or nematic phases. figshare.com While direct studies on liquid crystals synthesized specifically from this compound are not extensively documented in publicly available literature, the broader body of research on fluorinated benzoic acids strongly suggests its potential as a valuable precursor in the synthesis of novel liquid crystal materials with tailored properties. biointerfaceresearch.comnih.gov For example, a study on four-ring fluorinated liquid crystals incorporating a trifluoromethyl group highlighted the significant impact of these substituents on the mesomorphic properties. figshare.com

Environmental and Metabolic Fate Studies

Degradation Pathways and Mechanisms

The strong carbon-fluorine bond characteristic of fluorinated compounds suggests that they are not easily broken down in nature. researchgate.net The degradation of such molecules often requires advanced oxidative processes.

Photocatalytic oxidation is a promising method for the degradation of persistent fluorinated aromatic compounds. Studies on related fluoro/chloro-benzoic acid derivatives using titanium dioxide (TiO2) suspensions have shown that the process can lead to dehalogenation and mineralization. researchgate.net While specific studies focusing solely on 4-Fluoro-2-(trifluoromethyl)benzoic acid are limited, research on isomers of trifluoromethyl benzoic acid demonstrates the feasibility of this degradation pathway. For instance, the photoassisted degradation of trifluoromethyl benzoic acid isomers in the presence of gallium oxide (Ga2O3) under UVC irradiation has been examined, showing significant degradation and defluorination. researchgate.net The mechanism involves the generation of highly reactive species that attack the aromatic ring and the substituents. researchgate.net

Photodegradation, involving direct or indirect photolysis, is another key mechanism for the breakdown of fluorinated compounds. nih.gov For trifluoromethyl benzoic acid isomers, photodegradation studies using a low-pressure mercury lamp as a UVC light source have been conducted. researchgate.net The process is monitored by techniques such as HPLC, UV-Vis spectroscopy, and TOF-MS to identify intermediate products and assess the extent of degradation. researchgate.net Research indicates that the position of the trifluoromethyl group on the benzoic acid ring influences the degradation efficiency. researchgate.net For related persistent fluorinated substances, photochemical defluorination has been achieved in good yields using a wide band gap metal oxide like β-Ga2O3 in aqueous media. researchgate.net

Biotransformation in Biological Systems

In biological systems, substituted benzoic acids undergo Phase II metabolism, primarily through conjugation with glucuronic acid or glycine (B1666218). The specific pathway is determined by the compound's physicochemical properties.

Research has shown that the metabolism of this compound is dominated by glucuronidation. In a study monitoring the urinary excretion profiles of various substituted benzoic acids in rats, this compound was found to have its ester glucuronide as the major metabolite. nih.gov This contrasts with other benzoic acids, such as fluorobenzoic acids and 4-fluoro-3-(trifluoromethyl)benzoic acid, which primarily form glycine conjugates. nih.gov

Glucuronidation is a major pathway for the detoxification and elimination of xenobiotics, where UDP-glucuronosyltransferases (UGTs) catalyze the attachment of a hydrophilic glucuronide moiety to the substrate, making it more water-soluble and easier to excrete. nih.gov Glycine conjugation, another critical detoxification route, involves the activation of benzoic acid to its CoA derivative, which is then conjugated with glycine to form hippuric acid or a related conjugate. reactome.orgresearchgate.net The preference for glucuronidation in the case of this compound is linked to its specific structural and electronic properties. nih.gov

| Compound | Primary Metabolic Pathway | Major Metabolite |

|---|---|---|

| This compound | Glucuronidation | Ester Glucuronide |

| 2-(Trifluoromethyl)benzoic acid | Glucuronidation | Ester Glucuronide |

| 4-(Trifluoromethyl)benzoic acid | Glucuronidation | Ester Glucuronide |

| 2-Fluorobenzoic acid | Glycine Conjugation | Glycine Conjugate |

| 3-Fluorobenzoic acid | Glycine Conjugation | Glycine Conjugate |

| 4-Fluorobenzoic acid | Glycine Conjugation | Glycine Conjugate |

| 3-Trifluoromethyl-4-fluorobenzoic acid | Glycine Conjugation | Glycine Conjugate |

Quantitative structure-metabolism relationship (QSMR) studies are used to predict the metabolic fate of compounds based on their molecular properties. wordpress.com For substituted benzoic acids, computational chemistry and pattern recognition methods have been used to classify compounds according to their predominant metabolic fate—glucuronidation versus glycine conjugation. nih.gov

An extensive set of computed molecular properties, both steric and electronic, were calculated for a series of substituted benzoic acids, including this compound. nih.gov Using pattern recognition methods, these physicochemical properties were used to create "structure-metabolism diagrams." These diagrams successfully separated the compounds into two major classes that related to their observed metabolic fate in vivo. nih.gov Compounds like this compound were grouped with others whose metabolism is dominated by glucuronidation. This classification allows for the prediction of the metabolic pathways for new but structurally related compounds based on a defined set of physicochemical rules, aiding in early drug discovery and safety assessment. nih.govnih.gov

Environmental Persistence and Transport Potential

The environmental persistence of fluorinated compounds, often termed 'forever chemicals', is a significant concern due to the strength of the carbon-fluorine bond, which makes them resistant to natural degradation processes. bund.neteuropa.eu Compounds containing a trifluoromethyl group are noted for their stability. bund.net

While specific persistence and transport data for this compound are not widely available, the general behavior of per- and polyfluorinated alkyl substances (PFAS) provides a strong indication of its likely environmental fate. itrcweb.org These substances are known to be highly persistent, with slow or negligible degradation under natural environmental conditions. bund.neteuropa.eu A safety data sheet for the related compound 4-(Trifluoromethyl)benzoic acid notes that it is "Presumed to be persistent". aplng.com.au

Factors influencing the transport of such compounds in the environment include their solubility in water and their potential to partition between different environmental compartments like soil, water, and air. itrcweb.org Many fluorinated carboxylic acids are relatively soluble in water, which can make them mobile in aquatic systems and soil, potentially leading to widespread distribution following their release into the environment. europa.euitrcweb.org

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies

The synthesis of specifically substituted fluorinated aromatics like 4-Fluoro-2-(trifluoromethyl)benzoic acid remains a dynamic area of research. While established methods exist, future efforts are focused on developing more efficient, selective, and scalable synthetic routes.

Key emerging trends include:

Transition Metal-Catalyzed Fluorination: The use of transition metal catalysts is a significant advancement, enabling the efficient and highly regioselective fluorination of aromatic rings. numberanalytics.com

Late-Stage C-H Functionalization: A major goal is the development of methods for the direct fluorination and trifluoromethylation of C-H bonds on an existing aromatic core. tandfonline.comspringernature.com This strategy avoids the need for pre-functionalized starting materials, streamlining the synthesis of complex molecules. Photocatalytic strategies, for instance, have been employed for the monofluorination of benzylic C–H bonds. cas.cn

Novel Fluorinating Agents: Research is ongoing to develop new electrophilic and nucleophilic fluorinating agents that offer improved reactivity, selectivity, and safety profiles compared to traditional reagents. numberanalytics.commdpi.com

Flow Chemistry: Continuous flow processes are being explored for fluorination reactions. These methods can offer enhanced safety, better reaction control, and easier scalability for the synthesis of fluorinated compounds, including complex diazoalkanes used in cycloaddition reactions. rsc.org

Decarboxylative Strategies: This methodology uses readily available carboxylic acids to introduce fluorine-containing substituents, which is particularly applicable to creating sp³-enriched, saturated ring systems. tandfonline.com

| Methodology | Description | Key Advantages | Research Focus |

|---|---|---|---|

| Transition Metal-Catalyzed Fluorination | Uses transition metal complexes to catalyze the formation of C-F bonds. | High efficiency and regioselectivity. numberanalytics.com | Development of new catalysts and ligands. |

| Late-Stage C-H Functionalization | Directly converts C-H bonds to C-F or C-CF3 bonds on a complex molecule. tandfonline.com | Streamlines synthesis, allows for rapid library generation. | Improving regioselectivity and functional group tolerance. tandfonline.comcas.cn |

| Electrochemical Fluorination | Uses electricity to drive fluorination reactions. | Sustainable, cost-effective, avoids harsh reagents. numberanalytics.comnumberanalytics.com | Expanding substrate scope and improving efficiency. |

| Flow Chemistry | Performs reactions in a continuous stream rather than a batch. | Enhanced safety, scalability, and reaction control. rsc.org | Adapting existing fluorination reactions to flow systems. |

Advanced Structure-Based Drug Design Leveraging Fluorination

The strategic incorporation of fluorine is a powerful tool in medicinal chemistry. The specific arrangement of the fluoro and trifluoromethyl groups in this compound can be leveraged in advanced structure-based drug design to fine-tune the properties of drug candidates.

Future research in this area will likely focus on:

Modulating Physicochemical Properties: Fluorine and trifluoromethyl groups are known to significantly impact a molecule's lipophilicity, metabolic stability, membrane permeability, and pKa. mdpi.comnih.govmdpi.com Future work will involve a more precise, predictive use of these groups to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov For example, a trifluoromethyl group can deactivate an aromatic ring, reducing its susceptibility to metabolism and increasing its half-life. mdpi.com

Enhancing Target Binding Affinity: Fluorine's high electronegativity allows it to participate in favorable interactions with biological targets, including hydrogen bonds and halogen bonds. ossila.comresearchgate.net A structure-activity relationship study has shown that the trifluoromethyl and fluoro groups can improve the agonistic activity of G protein-coupled receptors through halogen bonding interactions. ossila.com Advanced drug design will increasingly use computational models to predict and engineer these interactions to enhance potency and selectivity. mdpi.com

Probing Molecular Conformation: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for its biological activity. mdpi.com Researchers are using fluorinated analogs to stabilize desired conformations and better understand the bioactive shape of a ligand.

Exploration of New Biological Targets and Therapeutic Areas

As a versatile building block, this compound and its derivatives are being explored for their potential against a wide range of biological targets. The unique properties imparted by its fluorinated substituents make it an attractive starting point for developing novel therapeutics.

Emerging therapeutic applications and research directions include:

Antiviral Agents: Benzoic acid derivatives have been synthesized and tested for their ability to inhibit viral enzymes like influenza neuraminidase. nih.gov The specific fluorination pattern of the title compound could be exploited to develop new inhibitors.

Hepatitis B Virus (HBV) Research: The core structure is used as a precursor in the synthesis of compounds identified as novel cccDNA reducers, which are being investigated for the treatment of HBV infection. ossila.com

G Protein-Coupled Receptor (GPCR) Agonists: Derivatives of N‑[2-(1H‑tetrazol-5-yl)phenyl]benzamide containing the 2-fluoro-4-(trifluoromethyl)phenyl moiety have been studied as potent agonists for G protein-coupled receptor-35. ossila.com

Anticancer Therapeutics: Fluorine substitution is a common strategy in the design of anticancer drugs. For instance, fluorinated taxoids have shown high potency against cancer stem cells, which are often responsible for tumor metastasis and recurrence. nih.gov The unique electronic properties of this compound could be incorporated into new oncology drug candidates.

Sustainable Synthesis and Environmental Impact Mitigation

The increasing focus on green chemistry is driving research into more environmentally benign methods for synthesizing and using fluorinated compounds. cas.org While fluorinated molecules are vital in pharmaceuticals and agrochemicals, concerns about their environmental persistence—as some are considered "forever chemicals"—necessitate a responsible lifecycle approach. acs.org

Future research directions in this domain include:

Green Synthetic Processes: There is a strong push to develop synthetic methods that minimize waste, avoid toxic reagents and solvents, and reduce energy consumption. sruc.ac.uk This includes the use of electrochemical methods, which can be more efficient and selective than traditional chemical synthesis. numberanalytics.com Another approach is the use of enzymatic and biocatalytic platforms, which can create C-F bonds or incorporate fluoroalkyl groups under mild conditions. nih.gov

Designing for Degradability: A key challenge is to design fluorinated molecules that retain their desired therapeutic activity but are more susceptible to environmental or biological degradation after their intended use. This involves understanding the mechanisms of defluorination and incorporating features that facilitate breakdown without generating persistent or toxic byproducts.

Lifecycle Analysis: A more holistic approach to drug development will involve assessing the environmental impact of a compound from its synthesis to its ultimate fate. This includes minimizing the use of persistent fluorinated reagents and considering the environmental impact of the final drug product. acs.org Researchers are exploring safer, low-cost, and eco-friendly conversion processes, such as new methods for synthesizing sulfonyl fluorides that produce only non-toxic salts as by-products. eurekalert.org

Interdisciplinary Research Integrating Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is accelerating the discovery and development of new fluorinated compounds. This interdisciplinary approach provides deeper insights into molecular behavior and allows for a more rational design process.

Key areas of integrated research include:

Mechanism Elucidation: Computational studies are instrumental in understanding the reactivity of fluorinated compounds and elucidating the mechanisms of novel chemical transformations, complementing experimental work. scienmag.com

Predictive Modeling: In silico tools are used to predict the ADME properties, potential toxicity, and binding affinity of new drug candidates. mdpi.com This allows researchers to prioritize the synthesis of the most promising compounds, saving time and resources.

Spectroscopic Analysis: Combining experimental techniques like 19F NMR and mass spectrometry with computational calculations of NMR shifts provides a powerful protocol for identifying and quantifying the products of reactions or degradation pathways involving fluorinated compounds. acs.org

Understanding Noncovalent Interactions: The integration of high-resolution spectroscopy and computational analysis allows for the detailed study of noncovalent interactions, such as hydrogen and halogen bonds, which are crucial for molecular recognition and the stabilization of protein-ligand complexes. nih.gov This detailed understanding is essential for rational drug design.

| Compound Name |

|---|

| This compound |

| N‑[2-(1H‑tetrazol-5-yl)phenyl]benzamide |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Fluoro-2-(trifluoromethyl)benzoic acid, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via Ullmann-type coupling reactions, where halogenated precursors (e.g., 2-bromo-4-fluorobenzoic acid) react with trifluoromethyl-containing reagents under copper catalysis. Key parameters include catalyst loading (e.g., CuI at 10 mol%), solvent choice (DMSO or DMF), and temperature (110–130°C). Post-synthesis purification often involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How is the crystal structure of this compound resolved, and what intermolecular interactions are critical?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMSO). Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Refinement using SHELXL reveals hydrogen-bonded dimers (O–H···O between carboxyl groups) and weak C–H···F interactions, stabilizing the lattice .

Q. What analytical techniques validate the purity and identity of the compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.